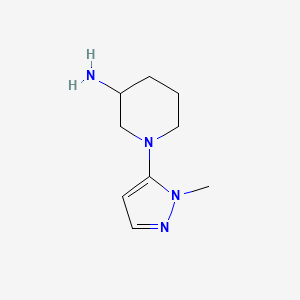

1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-methylpyrazol-3-yl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-12-9(4-5-11-12)13-6-2-3-8(10)7-13/h4-5,8H,2-3,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFLASZBAPIVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyrazole Ring Construction

The pyrazole ring is typically constructed via condensation of β-ketonitriles or β-dicarbonyl compounds with hydrazines. This method is well-documented as the most versatile for 5-aminopyrazoles synthesis, which are closely related to 1-methyl-pyrazolyl derivatives.

- For example, condensation of β-ketonitriles with methylhydrazine leads to 1-methyl-pyrazolyl intermediates.

- Alternative routes include the use of substituted hydrazines with appropriate ketones or nitriles to introduce the methyl substituent at the N1 position of the pyrazole ring.

Cyclization and Functional Group Manipulation

- Cyclization agents such as Lawesson's reagent have been employed to improve yields and avoid toxic solvents like pyridine, which was traditionally used in cyclization with phosphorus oxychloride.

- Protection of amino groups during synthesis is commonly achieved using groups like 9-fluorenylmethyl carbamate to prevent side reactions.

Attachment to Piperidin-3-amine Moiety

Piperidine Functionalization

- The piperidin-3-amine unit can be introduced via nucleophilic substitution reactions where the pyrazolyl moiety is linked to the piperidine ring.

- Amino-protecting groups facilitate selective reactions on the piperidine nitrogen or amine substituents.

Deprotection and Purification

- After coupling, protecting groups are removed under controlled conditions, often using acidic treatments such as trifluoroacetic acid or glacial acetic acid.

- The reaction mixtures are subjected to washing steps with aqueous sodium bicarbonate, sodium chloride solutions, and organic solvents to purify the product.

- Final crystallization is performed by controlled cooling and stirring, sometimes involving solvent mixtures like ethanol and water to obtain the pure compound.

Representative Detailed Process (Based on Patent WO2015063709A1)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization of precursor compound (Formula V) with Lawesson's reagent | Ambient to moderate heating | Avoids use of pyridine; improves purity |

| 2 | Deprotection of cyclized intermediate (Formula VI) | Acidic conditions (e.g., trifluoroacetic acid) | Yields 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine analog |

| 3 | Coupling with piperidin-3-amine derivative | Nucleophilic substitution in suitable solvent | Protecting groups used to control selectivity |

| 4 | Final deprotection and purification | Cooling, filtration, washing with toluene and aqueous solutions | Drying under controlled temperature and reduced pressure |

- Yields reported for similar compounds exceed 85-90% after purification.

- Washing steps at controlled temperatures (0°C to 55°C) ensure removal of impurities.

- Use of non-toxic solvents and reagents is emphasized for industrial scalability.

Alternative Synthetic Approaches

- Condensation of β-ketonitriles with hydrazine derivatives remains a foundational method for pyrazole synthesis.

- Modifications of the amine subunits on the piperidine ring can be performed post-pyrazole formation to optimize biological activity.

- Recent research highlights the importance of substituent positioning and protecting group strategies to maximize yield and purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Purpose/Effect |

|---|---|---|

| Cyclization agent | Lawesson's reagent | Efficient ring closure, avoids pyridine |

| Amino-protecting groups | 9-fluorenylmethyl carbamate | Protect amine functionality |

| Deprotection reagent | Trifluoroacetic acid, glacial acetic acid | Remove protecting groups |

| Washing solutions | Sodium bicarbonate, sodium chloride solutions | Purification and removal of impurities |

| Solvents | Ethanol, toluene, deionized water | Reaction medium, crystallization |

| Temperature control | 0°C to 110°C depending on step | Optimize reaction rates and purity |

| Yield | 85-90% (reported for analogous compounds) | High efficiency and purity |

Research Findings and Industrial Considerations

- Use of Lawesson's reagent for cyclization provides a safer, more environmentally friendly alternative to phosphorus oxychloride and pyridine, which are toxic and problematic in large-scale production.

- Protecting group strategies are critical to prevent side reactions and ensure selective functionalization of the piperidine amine.

- Controlled crystallization and washing steps are essential to obtain pharmaceutical-grade purity.

- The described processes are adaptable for scale-up, with reported yields and purities suitable for pharmaceutical intermediate production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-alkylated products.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine serves as a building block for creating more complex molecules. Its unique structure allows for the modification of functional groups, facilitating the development of novel compounds with specific properties.

Biological Applications

Biochemical Assays : The compound has been investigated as a potential ligand in biochemical assays due to its ability to interact with various biological targets. Its binding properties can be utilized to study enzyme mechanisms and receptor interactions.

Therapeutic Properties : Research has explored its role as an enzyme inhibitor , particularly in the context of diseases where enzyme activity plays a critical role. For instance, it may inhibit key enzymes involved in metabolic pathways, making it a candidate for treating conditions like diabetes and obesity .

Medical Research

Pharmacological Studies : Various studies have highlighted the pharmacological potential of this compound. It has been evaluated for its anti-inflammatory , antimicrobial , and antioxidant properties . For example, certain derivatives have shown significant antimicrobial activity against pathogenic fungi and bacteria .

Case Study Example :

A study assessing a series of pyrazole carboxamides demonstrated their antifungal activity against several phytopathogenic fungi, with some compounds achieving over 85% inhibition against Cytospora sp. . This suggests that derivatives of this compound could be developed into effective antifungal agents.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Chemistry | Building block for complex molecules |

| Biology | Potential ligand; enzyme inhibitor |

| Medicine | Antimicrobial, anti-inflammatory effects; significant therapeutic potential |

Wirkmechanismus

The mechanism of action of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with the target molecules, influencing their function and activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazole-Piperidine Hybrids

5-Methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine

- Molecular Formula : C₁₀H₁₈N₄

- Molecular Weight : 194.28 g/mol

- Key Differences : The piperidine ring is substituted at the 4-position instead of the 3-position, and the pyrazole bears a methyl group at the 5-position. This positional isomerism may alter binding affinity to targets such as ERK1/2, as seen in related compounds .

3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine

- Molecular Formula : C₁₄H₁₈N₄

- Molecular Weight : 242.32 g/mol

- Key Differences : A benzyl group replaces the methyl group on the piperidine nitrogen, increasing lipophilicity and steric bulk. This modification could enhance blood-brain barrier penetration but reduce solubility .

5-Methyl-1-[(1-methylpiperidin-4-yl)methyl]-1H-pyrazol-3-amine

Functional Group Variations

1-Methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine

- Molecular Formula : C₁₀H₁₄N₄O

- Molecular Weight : 208.27 g/mol

- This feature is critical in protease inhibitors but may reduce metabolic stability .

5-Amino-3-methyl-1-phenylpyrazole

Pharmacologically Active Analogs

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one

- Molecular Formula : C₂₁H₂₀ClFN₆O₂

- Molecular Weight : 454.88 g/mol

- Relevance: A patented ERK1/2 inhibitor (Genentech, 2019) that shares the 1-methylpyrazole motif. The addition of a pyrimidine-pyridinone system enhances kinase selectivity, a strategy applicable to optimizing 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine derivatives .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Applications |

|---|---|---|---|---|

| Target Compound | C₉H₁₆N₄ | 180.25 | Piperidine-3-amine + 1-methylpyrazole | Kinase/GPCR modulation |

| Compound A | C₁₀H₁₈N₄ | 194.28 | Piperidine-4-amine + 5-methylpyrazole | ERK inhibitors |

| Compound B | C₁₄H₁₈N₄ | 242.32 | Benzyl-piperidine + pyrazole-5-amine | CNS-targeted therapies |

| Compound D | C₁₀H₁₄N₄O | 208.27 | Piperidine-carbonyl linkage | Protease inhibition |

| Compound F | C₂₁H₂₀ClFN₆O₂ | 454.88 | Pyrimidinyl-pyridinone + 1-methylpyrazole | ERK1/2 inhibition (clinical) |

Research Findings and Implications

- Solubility vs. Permeability : Benzyl-substituted analogs (e.g., Compound B) exhibit higher logP values (~3.5) compared to the target compound (logP ~1.8), impacting formulation strategies .

- Synthetic Accessibility : The target compound’s simpler structure (vs. Compound F) allows for rapid diversification, a key advantage in high-throughput screening .

Biologische Aktivität

1-(1-Methyl-1H-pyrazol-5-yl)piperidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a pyrazole moiety, which is known for imparting diverse biological activities. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing a pyrazole ring showed potent activity against various bacterial strains, including E. coli and S. aureus. The presence of the piperidine moiety was found to enhance this activity significantly .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.025 mg/mL |

| Compound B | S. aureus | 0.0039 mg/mL |

| Compound C | Pseudomonas aeruginosa | 0.05 mg/mL |

Anti-inflammatory Properties

In addition to antimicrobial effects, compounds with similar structures have demonstrated anti-inflammatory properties. For example, some pyrazole derivatives were shown to inhibit the activity of monoamine oxidase (MAO), which is involved in the inflammatory response . In vivo studies indicated that these compounds could reduce edema in carrageenan-induced inflammation models.

Case Study: Anti-inflammatory Effects

A study involving a series of pyrazole derivatives highlighted that one compound exhibited anti-inflammatory effects comparable to indomethacin, a well-known anti-inflammatory drug . The mechanism was attributed to the inhibition of pro-inflammatory cytokines.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored extensively. Compounds similar to this compound have shown promise in inhibiting various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | A549 (Lung Cancer) | 12.5 |

| Compound E | MCF7 (Breast Cancer) | 15.0 |

| Compound F | HT29 (Colon Cancer) | 10.0 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Inhibition of enzymes such as MAO contributes to both anti-inflammatory and anticancer effects.

- Receptor Interaction : Interaction with specific receptors involved in pain and inflammation pathways has been noted, enhancing analgesic properties.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step processes involving condensation reactions between pyrazole derivatives and piperidine precursors. For example, a related pyrazole-piperidine hybrid was synthesized using a 1,5-diarylpyrazole core template, followed by regioselective functionalization . To optimize purity, column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water mixtures are recommended. Purity verification via HPLC (>98%) and characterization by -NMR (e.g., δ 3.12 ppm for methyl-piperidine protons) and mass spectrometry (e.g., ESIMS m/z 206 [M+H]) are critical .

Q. How can the structural configuration of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural confirmation. For instance, SHELX software has been widely used for refining crystal structures of similar heterocyclic amines, resolving bond angles and torsion angles . Alternative methods include 2D NMR (e.g., -HSQC and HMBC) to correlate protons and carbons, particularly for distinguishing regioisomers in the pyrazole ring .

Q. What spectroscopic techniques are essential for characterizing its stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ:

- UV-Vis spectroscopy : Monitor degradation via absorbance shifts (e.g., λ~260 nm for pyrazole rings).

- LC-MS : Identify degradation products (e.g., oxidation at the piperidine nitrogen).

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C observed in related compounds) .

Advanced Research Questions

Q. How does the methyl group on the pyrazole ring influence the compound’s biological activity compared to analogs with bulkier substituents?

- Methodological Answer : Structure-activity relationship (SAR) studies indicate that the 1-methyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. For example, replacing the methyl with a trifluoromethyl group (e.g., C10H8F3N3 analogs) increased lipophilicity (logP from 1.2 to 2.5) but reduced solubility, impacting bioavailability . Computational docking (e.g., AutoDock Vina) can predict binding affinity changes in target proteins like ERK1/2, where steric hindrance from bulkier groups may disrupt interactions .

Q. What strategies mitigate data contradictions in crystallographic vs. solution-phase structural analyses?

- Methodological Answer : Discrepancies often arise from conformational flexibility. For example, X-ray structures may show a planar piperidine ring, while NMR in solution reveals dynamic puckering. To resolve this:

- Use variable-temperature NMR to study ring-flipping kinetics.

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to compare energy barriers of conformers .

Q. How can computational models predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 16) can map electrostatic potential surfaces (EPS) to identify electrophilic hotspots. For instance, the piperidine nitrogen’s lone pair (EPS ~ -50 kcal/mol) is susceptible to alkylation. Experimental validation via -NMR (if fluorine tags are introduced) or kinetic studies under varying pH conditions (e.g., pseudo-first-order rate constants) are recommended .

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

- Methodological Answer : Prioritize:

- Kinase inhibition profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM concentration.

- Cellular assays : Measure phospho-ERK1/2 levels in AML cell lines via Western blot (IC determination) .

- Selectivity screening : Compare IC values against off-targets like PI3K or JAK2 to assess specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.